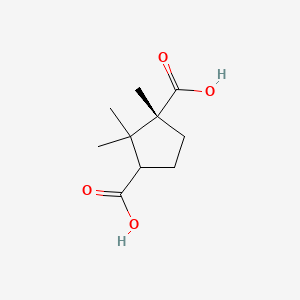
(1R,3S)-(+)-Camphoric acid
Overview
Description
(1R,3S)-(+)-Camphoric acid: is a chiral compound derived from camphor, a bicyclic monoterpene. It is a white crystalline solid with a characteristic camphor-like odor. The compound is known for its optical activity, rotating plane-polarized light to the right. This compound has been widely studied for its various applications in organic synthesis, pharmaceuticals, and as a resolving agent for racemic mixtures.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Camphor: One of the primary methods to synthesize (1R,3S)-(+)-Camphoric acid is through the oxidation of camphor. This can be achieved using oxidizing agents such as nitric acid or potassium permanganate. The reaction typically involves heating camphor with the oxidizing agent under controlled conditions to yield this compound.
Hydrolysis of Camphorquinone: Another method involves the hydrolysis of camphorquinone. This process requires the use of acidic or basic conditions to convert camphorquinone into this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale oxidation of camphor using nitric acid. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to crystallization to isolate this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,3S)-(+)-Camphoric acid can undergo further oxidation to form camphoric anhydride. This reaction typically requires strong oxidizing agents and elevated temperatures.
Reduction: The compound can be reduced to form camphor or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid groups. For example, it can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed:
Camphoric Anhydride: Formed through oxidation.
Camphor: Formed through reduction.
Esters: Formed through esterification reactions.
Scientific Research Applications
Chemistry: (1R,3S)-(+)-Camphoric acid is used as a chiral resolving agent to separate racemic mixtures into their enantiomers. It is also employed in the synthesis of various organic compounds due to its chiral nature.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological systems.
Medicine: The compound has potential applications in pharmaceuticals, particularly in the development of chiral drugs. Its derivatives are explored for their therapeutic properties.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (1R,3S)-(+)-Camphoric acid primarily involves its interaction with various molecular targets due to its chiral nature. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as in drug development or as a resolving agent.
Comparison with Similar Compounds
L-(-)-Camphoric Acid: The enantiomer of (1R,3S)-(+)-Camphoric acid, which rotates plane-polarized light to the left.
Camphorquinone: A precursor in the synthesis of this compound.
Camphoric Anhydride: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its specific optical activity and its ability to act as a chiral resolving agent. Its applications in various fields, from organic synthesis to pharmaceuticals, highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m0/s1 |
InChI Key |
LSPHULWDVZXLIL-TYICEKJOSA-N |
Isomeric SMILES |
C[C@]1(CCC(C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














